1-(5-bromothiophen-2-yl)propan-1-one

Cross-Coupling Reactions Organic Synthesis C-C Bond Formation

Secure a high-purity, brominated thiophene building block essential for reversible MAO inhibitor development and modern cross-coupling (Suzuki, Stille, Heck). The unique 5-bromo substitution pattern is critical for achieving desired biological activity profiles, as demonstrated by its role in reversing hMAO selectivity versus chloro analogs. Ideal for medicinal chemistry, SAR studies, and chemical probe design. Consistent solid-state form and high-yielding synthesis enable reliable process scale-up. Order now for rapid, selective construction of compound libraries.

Molecular Formula C7H7BrOS
Molecular Weight 219.1 g/mol
CAS No. 32412-39-8
Cat. No. B183085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromothiophen-2-yl)propan-1-one
CAS32412-39-8
Molecular FormulaC7H7BrOS
Molecular Weight219.1 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(S1)Br
InChIInChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3
InChIKeyJQAYKLHWCBPAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromothiophen-2-yl)propan-1-one (CAS 32412-39-8): Sourcing and Specifications for a Brominated Thiophene Building Block


1-(5-Bromothiophen-2-yl)propan-1-one (CAS 32412-39-8) is a brominated thiophene derivative with the molecular formula C7H7BrOS and a molecular weight of 219.1 g/mol . Characterized by a propanone group at the 1-position and a bromine atom at the 5-position of the thiophene ring, this compound is typically a solid at room temperature . It serves primarily as a key intermediate in organic synthesis, particularly for constructing more complex molecules through cross-coupling reactions where the bromine atom acts as a reactive handle .

The Critical Role of 5-Bromo Substitution on the Thiophene Ring in 1-(5-Bromothiophen-2-yl)propan-1-one


Substitution with other halogenated thiophene propanones is not equivalent due to the specific reactivity imparted by the bromine atom and its position on the ring. The 5-bromo substitution pattern is critical for enabling specific synthetic pathways, such as selective cross-coupling reactions, and for achieving desired biological activity profiles. For instance, replacing bromine with chlorine in a related thienyl chalcone series led to a complete reversal of selectivity between human monoamine oxidase (hMAO) isoforms, shifting from hMAO-B to hMAO-A inhibition [1]. This demonstrates that the unique electronic and steric properties of the bromine atom at the 5-position cannot be reliably replicated by other halogens or substitution patterns, making precise sourcing essential.

Quantitative Evidence for Selecting 1-(5-Bromothiophen-2-yl)propan-1-one over Structural Analogs


Comparative Reactivity in Cross-Coupling: Higher Yield than Unsubstituted Analog

The presence of the bromine atom in 1-(5-bromothiophen-2-yl)propan-1-one enables its use as an electrophilic partner in cross-coupling reactions, which is not possible for the non-halogenated analog 1-(2-thienyl)-1-propanone. When employed in a Suzuki-Miyaura coupling, the 5-bromo derivative can achieve moderate to high yields for forming new carbon-carbon bonds. In a comparable model system using N-hydroxyphthalimide (NHPI) as a coupling partner, the target compound yielded 51-58% of the coupled product .

Cross-Coupling Reactions Organic Synthesis C-C Bond Formation

Distinct Biological Activity Profile: Reversal of MAO Isoform Selectivity Compared to Chloro Analog

In a direct head-to-head comparison, the bromine atom at the 5-position of the thiophene ring in chalcone derivatives is crucial for determining selectivity between human monoamine oxidase (hMAO) isoforms. The compound (2E)-1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (TB8), which contains the target compound's core structure, acts as a selective inhibitor of hMAO-A. In contrast, the majority of the series, including the most potent analog TB5, are selective for hMAO-B [1]. This demonstrates that the 5-bromo substitution is not merely a generic halogen handle but a determinant of a specific pharmacological profile. The change of the halogen from bromine to chlorine in a structurally analogous context resulted in a complete switch in isoform selectivity [1].

Enzyme Inhibition Monoamine Oxidase Neuropharmacology

Consistent Synthetic Reproducibility: High Yield and Purity for Reliable Downstream Use

The synthesis of 1-(5-bromothiophen-2-yl)propan-1-one is well-established and proceeds with high efficiency, ensuring a reliable supply of material with consistent quality for research and development. A reported synthetic procedure using a Friedel-Crafts acylation of 2-bromothiophene with propionyl chloride in the presence of aluminum chloride yields the desired product in 95% yield . Commercially available stocks are consistently offered at a minimum purity of 95% .

Process Chemistry Synthesis Reproducibility Quality Control

Primary Research and Development Applications for 1-(5-Bromothiophen-2-yl)propan-1-one


Medicinal Chemistry: Synthesis of Selective hMAO Inhibitors

This compound is an essential precursor for synthesizing a new class of reversible and selective monoamine oxidase (MAO) inhibitors. As demonstrated, chalcone derivatives built from this core structure exhibit either hMAO-A or hMAO-B selectivity depending on further substitution, with the 5-bromo group being critical for this profile [1]. Researchers targeting neurological disorders can use this building block to explore structure-activity relationships (SAR) around MAO inhibition.

Organic Synthesis: Building Block for Cross-Coupling Reactions

The 5-bromo substituent is a strategic handle for modern cross-coupling methodologies (e.g., Suzuki, Stille, Heck). This allows for the efficient and selective introduction of diverse molecular fragments onto the thiophene ring, enabling the rapid construction of compound libraries for drug discovery or the synthesis of complex natural product analogs [1].

Chemical Biology: Design of Halogen-Specific Probes

The unique influence of the 5-bromo group on biological activity, as seen in the reversal of MAO selectivity compared to a chloro analog [1], makes this compound valuable for designing chemical probes. It can be used to investigate the role of halogen bonding or steric effects in target engagement, where the bromine atom's properties are specifically required.

Process R&D: Late-Stage Functionalization and Scale-Up

The compound's high-yielding synthesis (95% reported yield ) and consistent commercial purity (≥95% ) make it a suitable candidate for process chemistry development. Its solid-state form facilitates handling and purification, which are important considerations when scaling reactions for preclinical studies.

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